![molecular formula C44H72N2O2S2Sn2 B15251516 2,5-Bis(2-butyloctyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B15251516.png)
2,5-Bis(2-butyloctyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(2-butyloctyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione is a complex organic compound belonging to the diketopyrrolopyrrole (DPP) family. This compound is known for its unique electronic properties, making it a valuable material in the field of organic electronics, particularly in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2-butyloctyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione typically involves a multi-step process. One common method is the Stille coupling reaction, which uses palladium (Pd) as a catalyst. The reaction involves the coupling of a stannylated thiophene derivative with a dibromo-substituted DPP core .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for electronic applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(2-butyloctyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound, making it useful in different electronic applications.
Reduction: Reduction reactions can modify the compound’s structure, affecting its conductivity and other properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions typically involve halogenating agents like bromine (Br₂) or iodine (I₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of diketone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s electronic properties .
Applications De Recherche Scientifique
2,5-Bis(2-butyloctyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing low band-gap polymers for organic electronics.
Biology: Investigated for its potential in bioelectronics due to its biocompatibility and electronic properties.
Medicine: Explored for use in drug delivery systems and biosensors.
Mécanisme D'action
The compound exerts its effects primarily through its electronic properties. The pyrrolo[3,4-c]pyrrole core provides a planar structure that facilitates π-π stacking interactions, enhancing charge transport. The stannyl groups play a crucial role in the Stille coupling reaction, enabling the formation of conjugated polymers with high electron mobility . The molecular targets and pathways involved include the interaction with electron-donating and electron-accepting units, which modulate the compound’s electronic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis(2-decyltetradecyl)-3,6-di(selenophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: Known for its high-performance in thin film transistors.
3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: Used in the synthesis of low band-gap semiconducting polymers.
Uniqueness
2,5-Bis(2-butyloctyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione stands out due to its unique combination of stannyl groups and the DPP core, which provides exceptional electronic properties and versatility in various chemical reactions. Its ability to undergo Stille coupling reactions efficiently makes it a valuable compound in the synthesis of advanced materials for organic electronics .
Propriétés
Formule moléculaire |
C44H72N2O2S2Sn2 |
|---|---|
Poids moléculaire |
962.6 g/mol |
Nom IUPAC |
2,5-bis(2-butyloctyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C38H54N2O2S2.6CH3.2Sn/c1-5-9-13-15-21-29(19-11-7-3)27-39-35(31-23-17-25-43-31)33-34(37(39)41)36(32-24-18-26-44-32)40(38(33)42)28-30(20-12-8-4)22-16-14-10-6-2;;;;;;;;/h17-18,23-24,29-30H,5-16,19-22,27-28H2,1-4H3;6*1H3;; |
Clé InChI |
PSUDSGWSICEMPS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCC)CCCCCC)C3=CC=C(S3)[Sn](C)(C)C)C1=O)C4=CC=C(S4)[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methoxybenzo[b]thiophen-3-amine](/img/structure/B15251433.png)
![1,5-Bis((4'-octyl-[1,1'-biphenyl]-4-yl)amino)anthracene-9,10-dione](/img/structure/B15251444.png)
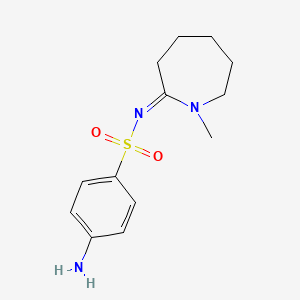
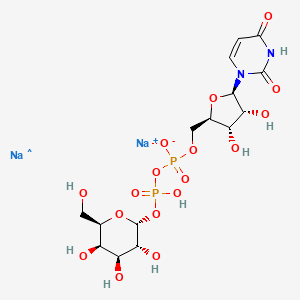
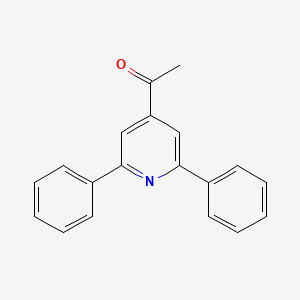
![6-Bromo-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B15251484.png)
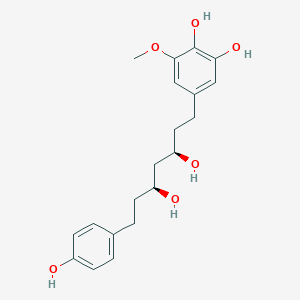
![5-[2-(Chloromethyl)butyl]-1,2,3-thiadiazole](/img/structure/B15251500.png)
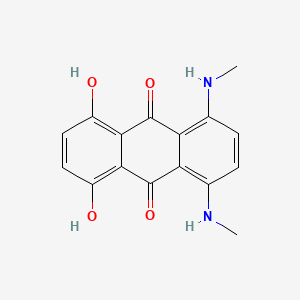
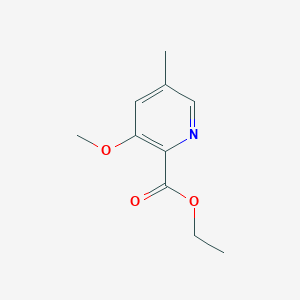
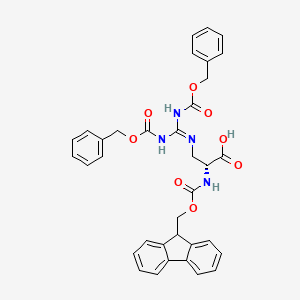
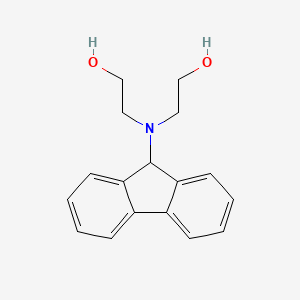
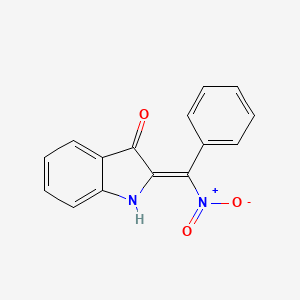
![1-{[1-(Chloromethyl)cyclopropyl]methyl}-1-methylcyclopentane](/img/structure/B15251546.png)
